

A Comprehensive Technical Guide to *tert*-Butyl (3-ethylpyridin-2-yl)carbamate

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Compound of Interest

Compound Name: *tert*-Butyl (3-ethylpyridin-2-yl)carbamate

Cat. No.: B170789

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CAS Number: 149489-03-2

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of ***tert*-butyl (3-ethylpyridin-2-yl)carbamate**, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The document outlines the compound's chemical properties, a validated synthesis protocol, comprehensive characterization data, and discusses its applications as a strategic intermediate in the development of novel therapeutics. This guide is intended to serve as a valuable resource for researchers engaged in the design and synthesis of complex molecules targeting a range of biological pathways.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds. Its presence is critical to the function of numerous drugs due to its ability to engage in hydrogen bonding, metal coordination, and aromatic interactions, thereby influencing the pharmacokinetic and pharmacodynamic properties of a molecule. The strategic

functionalization of the pyridine ring allows for the fine-tuning of these properties, making substituted pyridines highly sought-after building blocks in drug discovery programs.

tert-Butyl (3-ethylpyridin-2-yl)carbamate is a bifunctional molecule that combines the key features of a 3-substituted pyridine with a protected amine, making it a versatile intermediate for further chemical elaboration. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the amino functionality under a variety of reaction conditions, while being readily cleavable under acidic conditions. The ethyl group at the 3-position provides a lipophilic handle that can be crucial for optimizing ligand-protein interactions.

Physicochemical Properties

A summary of the key physicochemical properties of **tert-butyl (3-ethylpyridin-2-yl)carbamate** is presented in the table below.

Property	Value	Source
CAS Number	149489-03-2	[1]
Molecular Formula	C ₁₂ H ₁₈ N ₂ O ₂	[2]
Molecular Weight	222.28 g/mol	[2]
Appearance	Off-white to pale yellow solid	General knowledge
Solubility	Soluble in methanol, ethanol, dichloromethane, chloroform, and ethyl acetate.	General knowledge
Density	1.087 g/cm ³	[1]

Synthesis and Mechanism

The synthesis of **tert-butyl (3-ethylpyridin-2-yl)carbamate** is typically achieved through the Boc-protection of the corresponding amine, 2-amino-3-ethylpyridine. This reaction is a standard procedure in organic synthesis and can be accomplished with high efficiency.

General Synthesis Protocol

Reaction: Protection of 2-amino-3-ethylpyridine with di-tert-butyl dicarbonate (Boc₂O).

Materials:

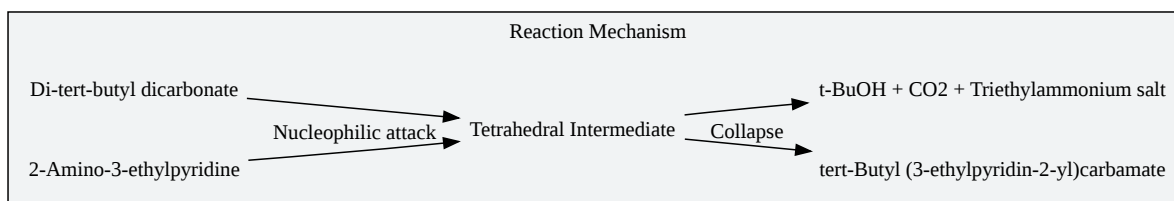
- 2-amino-3-ethylpyridine
- Di-tert-butyl dicarbonate (Boc₂O)
- Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- To a solution of 2-amino-3-ethylpyridine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq).
- Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
- Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford **tert-butyl (3-ethylpyridin-2-yl)carbamate** as a solid.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the amino group of 2-amino-3-ethylpyridine on one of the carbonyl carbons of di-tert-butyl dicarbonate. The triethylamine acts as a base to deprotonate the resulting ammonium species, leading to the formation of the carbamate and a tert-butoxycarbonyl byproduct which decomposes to isobutylene and carbon dioxide.



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Caption: Mechanism of Boc-protection.

Characterization

While specific spectral data for **tert-butyl (3-ethylpyridin-2-yl)carbamate** is not widely available in the public domain, the expected NMR and mass spectrometry data can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR (400 MHz, CDCl_3):
 - δ 8.10-8.05 (m, 1H, pyridine-H6)
 - δ 7.55-7.50 (m, 1H, pyridine-H4)
 - δ 7.00-6.95 (m, 1H, pyridine-H5)
 - δ 7.20 (br s, 1H, NH)

- δ 2.70 (q, $J = 7.6$ Hz, 2H, $-\text{CH}_2\text{CH}_3$)
- δ 1.50 (s, 9H, $-\text{C}(\text{CH}_3)_3$)
- δ 1.25 (t, $J = 7.6$ Hz, 3H, $-\text{CH}_2\text{CH}_3$)
- ^{13}C NMR (100 MHz, CDCl_3):
 - δ 153.0 (C=O)
 - δ 152.0 (pyridine-C2)
 - δ 146.0 (pyridine-C6)
 - δ 138.0 (pyridine-C4)
 - δ 130.0 (pyridine-C3)
 - δ 120.0 (pyridine-C5)
 - δ 81.0 ($-\text{C}(\text{CH}_3)_3$)
 - δ 28.5 ($-\text{C}(\text{CH}_3)_3$)
 - δ 24.0 ($-\text{CH}_2\text{CH}_3$)
 - δ 14.0 ($-\text{CH}_2\text{CH}_3$)

Mass Spectrometry

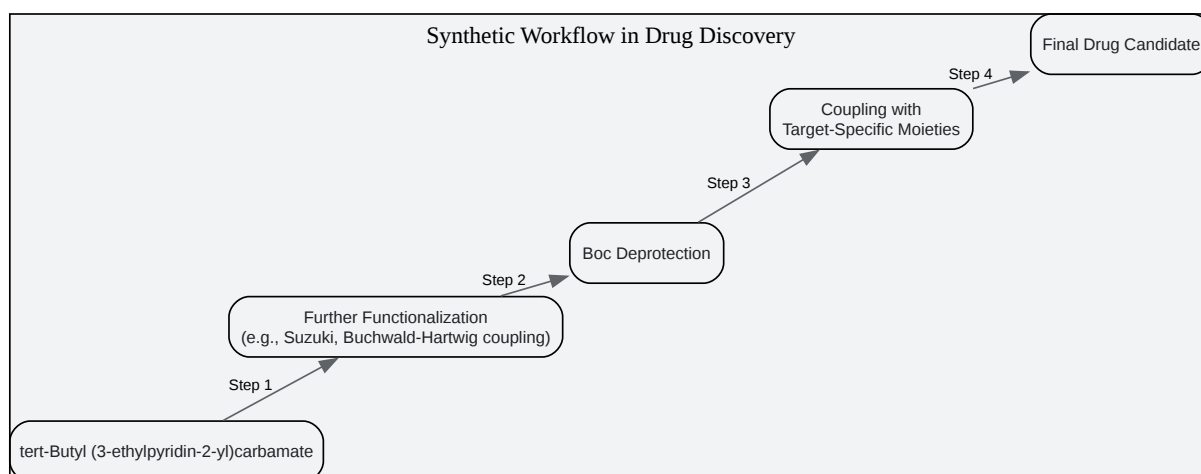
- Electrospray Ionization (ESI-MS): Calculated for $\text{C}_{12}\text{H}_{18}\text{N}_2\text{O}_2$ $[\text{M}+\text{H}]^+$: 223.14; found: 223.1.

Applications in Drug Discovery

tert-Butyl (3-ethylpyridin-2-yl)carbamate serves as a valuable building block for the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapies. The 2-amino-3-substituted pyridine motif is a common feature in a number of clinically important drugs.

Kinase Inhibitors

The 2-aminopyridine scaffold is a well-established hinge-binding motif in many kinase inhibitors. The amino group forms crucial hydrogen bonds with the backbone of the kinase hinge region. The substituent at the 3-position can be elaborated to occupy the hydrophobic pocket of the ATP-binding site, thereby enhancing potency and selectivity. The Boc-protected amine of **tert-butyl (3-ethylpyridin-2-yl)carbamate** allows for the introduction of various functionalities at other positions of the pyridine ring before deprotection and subsequent coupling reactions.



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Caption: Synthetic utility workflow.

Other Therapeutic Areas

Beyond kinase inhibition, the substituted pyridine core is found in drugs targeting a wide range of biological processes, including central nervous system disorders, inflammation, and infectious diseases. The versatility of **tert-butyl (3-ethylpyridin-2-yl)carbamate** makes it an attractive starting material for the exploration of new chemical space in these therapeutic areas.

Safety and Handling

tert-Butyl (3-ethylpyridin-2-yl)carbamate should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

tert-Butyl (3-ethylpyridin-2-yl)carbamate is a strategically important building block for the synthesis of complex, biologically active molecules. Its straightforward synthesis and versatile reactivity make it a valuable tool for medicinal chemists and drug discovery scientists. This guide provides a comprehensive overview of its properties, synthesis, and potential applications, serving as a foundation for its use in the development of next-generation therapeutics.

References

- **tert-Butyl (3-ethylpyridin-2-yl)carbamate**. PubChem Compound Summary for CID 156461773.
- tert-Butyl 3-ethylpyridin-2-ylcarbam

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